

Application Notes and Protocols: Hydrocodone Bitartrate as a Reference Standard in Analytical Chemistry

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Compound of Interest

Compound Name: HYDROCODONE BITARTRATE

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Introduction

Hydrocodone bitartrate is a semi-synthetic opioid analgesic and antitussive. As a widely prescribed medication, the accurate and precise quantification of **hydrocodone bitartrate** in bulk drug substances and finished pharmaceutical products is critical for ensuring safety and efficacy. This document provides detailed application notes and protocols for the use of **Hydrocodone Bitartrate** as a reference standard in analytical chemistry, primarily focusing on High-Performance Liquid Chromatography (HPLC) methods for assay and the determination of related compounds.

A reference standard is a highly purified compound used as a measurement base in analytical testing. The United States Pharmacopeia (USP) provides a well-characterized **Hydrocodone Bitartrate** Reference Standard intended for use in specified quality tests and assays.[1][2] The use of a primary pharmaceutical reference standard is essential for method validation, routine quality control, and stability studies.[3]

Chemical Information:

Parameter	Information
Chemical Name	Morphinan-6-one, 4,5-epoxy-3-methoxy-17-methyl-, (5 α)-, [R-(R*,R**)]-2,3-dihydroxybutanedioate (1:1), hydrate (2:5)
Synonym(s)	Hydrocodone bitartrate salt hemi(pentahydrate) [1][4]
CAS Number	34195-34-1[1]
Molecular Formula	C ₁₈ H ₂₁ NO ₃ · C ₄ H ₆ O ₆ · 2.5H ₂ O[1]
Molecular Weight	494.49 g/mol [1]

Application: Quantitative Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the quantification of **hydrocodone bitartrate**. The reference standard is used to determine the potency (assay) of the active pharmaceutical ingredient (API) and to quantify any impurities or related compounds.

Quantitative Data Summary

The following tables summarize quantitative data from a representative HPLC method validation study for the determination of **hydrocodone bitartrate**.

Table 1: Linearity

Parameter	Value
Concentration Range	0.25 - 1.5 μ g/mL
Correlation Coefficient (r ²)	0.9998

Table 2: Accuracy (Recovery)

Spiked Level	Recovery (%)
50%	99.5
100%	100.2
150%	99.8

Table 3: Precision

Parameter	Relative Standard Deviation (RSD)
Repeatability (n=6)	0.54%
Intermediate Precision	1.09%

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Parameter	Value
LOD	0.003 µg/mL
LOQ	0.01 µg/mL

Experimental Protocols

Protocol 1: Assay of Hydrocodone Bitartrate Bulk Drug Substance (USP Method)

This protocol is adapted from the United States Pharmacopeia (USP) monograph for **Hydrocodone Bitartrate**.^{[1][2]}

4.1.1. Chromatographic Conditions

Parameter	Specification
Column	L3 packing (C18, e.g., 4.6 mm x 25 cm, 5 µm)
Detector	UV at 280 nm[2]
Mobile Phase	Filtered and degassed mixture of acetonitrile, water, and diethylamine (800:4:1) and methanol (55:45)[2]
Flow Rate	About 1.5 mL/min[2]
Injection Volume	20 µL[2]

4.1.2. Preparation of Solutions

- Standard Preparation: Accurately weigh about 10 mg of dried USP **Hydrocodone Bitartrate** RS, transfer to a 10-mL volumetric flask, dissolve in and dilute with methanol to volume to obtain a solution with a known concentration of about 1 mg/mL.[2]
- Assay Preparation: Accurately weigh about 100 mg of previously dried **Hydrocodone Bitartrate**, transfer to a 100-mL volumetric flask, dissolve in 50 mL of water, then dilute with methanol to volume and mix.[2]

4.1.3. System Suitability

- Resolution Solution: Prepare a solution in a 1:1 mixture of methanol and water containing about 0.4 mg/mL of USP Dihydrocodeine Bitartrate RS and 0.6 mg/mL of USP **Hydrocodone Bitartrate** RS.[2]
- System Suitability Requirements:
 - The resolution, R, between the hydrocodone and dihydrocodeine peaks is not less than 3.0.[2]
 - The relative standard deviation for replicate injections is not more than 1.0%.[2]

4.1.4. Procedure

- Separately inject equal volumes (about 20 µL) of the Standard preparation and the Assay preparation into the chromatograph.
- Record the chromatograms and measure the peak responses.
- Calculate the quantity, in mg, of **hydrocodone bitartrate** ($C_{18}H_{21}NO_3 \cdot C_4H_6O_6$) in the portion of **Hydrocodone Bitartrate** taken.

Protocol 2: Determination of Related Compounds in Hydrocodone Bitartrate (USP Method)

This protocol is adapted from the United States Pharmacopeia (USP) monograph for **Hydrocodone Bitartrate**.^[1]

4.2.1. Chromatographic Conditions

Parameter	Specification
Column	L7 packing (e.g., 4.6 mm x 25 cm, 5 µm)
Detector	UV at 280 nm ^[1]
Mobile Phase	Gradient elution with Solution A and Solution B ^[1]
Flow Rate	About 1.2 mL/min ^[1]
Column Temperature	60 °C ^[1]

4.2.2. Preparation of Solutions

- Solution A: Dissolve 5.75 g of monobasic ammonium phosphate in about 900 mL of water, adjust the pH to 3.0 ± 0.1 with phosphoric acid, and dilute with methanol to 1000 mL.^[1]
- Solution B: A filtered and degassed mixture of methanol and water (80:20).^[1]
- Standard Preparation: Dissolve an accurately weighed quantity of USP **Hydrocodone Bitartrate** RS in Solution A to obtain a solution having a known concentration of about 1.5 mg/mL.^[1]

- Test Preparation: Use the Assay preparation from Protocol 1.

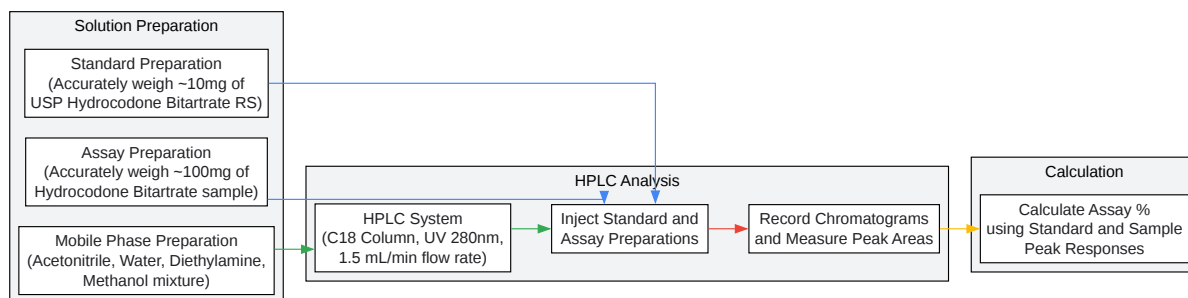
4.2.3. System Suitability

- System Suitability Solution: Combine about 1.5 mg of USP Dihydrocodeine Bitartrate RS and 1.0 mL of the Standard preparation in a 200-mL volumetric flask and dilute with Solution A to volume.^[1]
- System Suitability Requirements:
 - The relative retention times are about 0.89 for dihydrocodeine and 1.0 for hydrocodone.^[1]
 - The relative standard deviation for replicate injections is not more than 2.0%.^[1]

4.2.4. Procedure

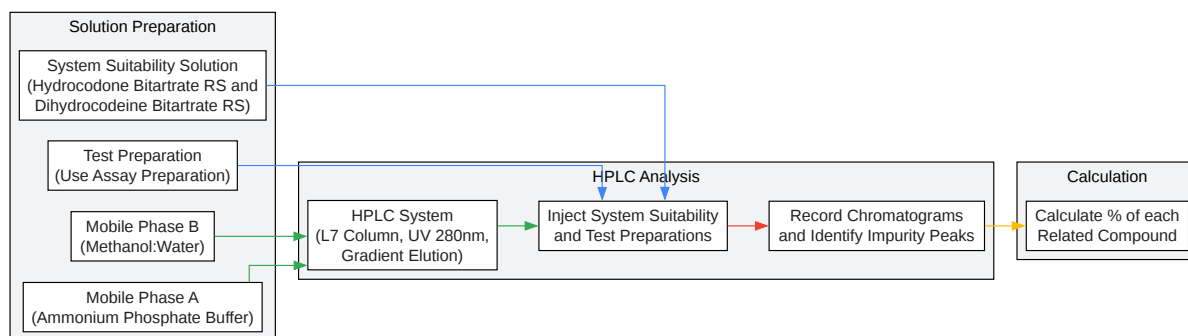
- Inject equal volumes (about 20 µL) of the Test solution and the System suitability solution into the chromatograph.
- Record the chromatograms and measure the peak responses.
- Calculate the percentage of dihydrocodeine bitartrate and any other impurities in the portion of **Hydrocodone Bitartrate** taken.

Visualizations



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Caption: Workflow for the Assay of **Hydrocodone Bitartrate**.



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Caption: Workflow for Related Compounds Analysis.

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